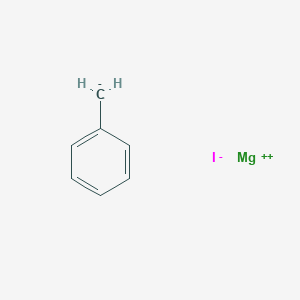

Magnesium iodide phenylmethanide (1/1/1)

Description

Historical Development and Enduring Significance of Grignard Reagents in Organic Synthesis

The discovery of organomagnesium halides by French chemist François Auguste Victor Grignard in 1900 marked a watershed moment in the field of organic chemistry. wikipedia.org While working under his doctoral advisor, Philippe Barbier, Grignard developed a method to prepare these compounds by reacting an organic halide with magnesium metal in an ethereal solvent. nptel.ac.inbethunecollege.ac.in This breakthrough, which allows for the formation of a carbon-magnesium bond, effectively reverses the polarity of the carbon atom, turning it into a potent nucleophile. youtube.comwikipedia.org This discovery was of such profound importance that Victor Grignard was awarded the Nobel Prize in Chemistry in 1912, an honor he shared with Paul Sabatier. researchgate.netgoogle.comscience.gov

The Grignard reaction, as it came to be known, provided a remarkably versatile and straightforward method for forming new carbon-carbon bonds, a fundamental challenge in organic synthesis. youtube.comacs.org Before this discovery, chemists had limited tools for creating such bonds. The simplicity and broad applicability of Grignard reagents led to their immediate and widespread adoption. byjus.com Their significance is demonstrated by their continuous and ubiquitous use in both academic research and industrial processes for over a century. pearson.com

The enduring legacy of Grignard reagents lies in their ability to react with a vast array of electrophiles, most notably carbonyl compounds like aldehydes, ketones, and esters, to produce alcohols. chemistrytalk.orgwikipedia.org This reactivity provides access to more complex molecular architectures from simpler starting materials. youtube.com The applications extend to the synthesis of carboxylic acids (via reaction with carbon dioxide), and their use in cross-coupling reactions to form complex organic molecules, including many pharmaceuticals, polymers, and natural products. youtube.com The development of Grignard reagents fundamentally expanded the toolbox of synthetic chemists, enabling the construction of molecules that were previously inaccessible and cementing their role as one of the cornerstones of modern organic synthesis. acs.org

Definition and General Characteristics of Phenylmethanide Grignard Reagents (Benzylmagnesium Halides)

Phenylmethanide Grignard reagents, more commonly known as benzylmagnesium halides, are a specific class of organomagnesium compounds with the general structure C₆H₅CH₂MgX, where X represents a halogen (Cl, Br, or I). The subject of this article, Magnesium iodide phenylmethanide (1/1/1), refers to benzylmagnesium iodide (C₆H₅CH₂MgI). These reagents are formed by the reaction of a benzyl (B1604629) halide, such as benzyl iodide, with magnesium metal in a suitable ether solvent like diethyl ether or tetrahydrofuran (B95107) (THF). bethunecollege.ac.inwikipedia.org

The key characteristic of a benzylmagnesium halide is the carbon-magnesium bond, which is highly polarized. wikipedia.org The carbon atom of the methylene (B1212753) (-CH₂-) group is bonded to the electropositive magnesium atom, giving it significant carbanionic character and making it a strong nucleophile and a strong base. msu.edu This high reactivity makes them sensitive to air and moisture, necessitating their preparation and handling under anhydrous, inert conditions.

Benzylmagnesium halides exhibit unique reactivity compared to simple alkyl or aryl Grignard reagents. A notable feature is their propensity to undergo rearrangement reactions. For instance, reactions with certain electrophiles can yield o-tolyl (2-methylphenyl) derivatives as byproducts, a phenomenon known as the "abnormal" Grignard reaction. researchgate.netresearchgate.net This rearrangement highlights the complex mechanistic pathways these reagents can follow. The choice of the halogen (iodide, bromide, or chloride) influences the reagent's preparation and reactivity; benzyl iodides are typically more reactive than chlorides in forming the Grignard reagent, a common trend for organic halides. wikipedia.org

Below is a table summarizing key properties of benzylmagnesium halides and their precursor, benzyl iodide.

| Property | Benzylmagnesium Chloride (in THF) | Benzylmagnesium Bromide | Benzyl Iodide (Precursor) |

| Chemical Formula | C₇H₇ClMg | C₇H₇BrMg | C₇H₇I |

| Molecular Weight | 150.89 g/mol | 195.34 g/mol | 218.04 g/mol |

| Appearance | Solution in THF, typically light gray to dark amber | Liquid/Solution | Colorless to yellow needles or liquid |

| Boiling Point | N/A (as solution) | 66 °C | 218 °C |

| Density | ~1.031 g/mL at 25 °C (2.0 M solution) | N/A | ~1.74 g/cm³ |

| Key Characteristics | Strong base and nucleophile; sensitive to air and moisture | Strong base and nucleophile; sensitive to air and moisture | Powerful lachrymator; insoluble in water |

Data compiled from multiple sources. youtube.commsu.edulibretexts.orgresearchgate.net

Broader Context within Main Group Organometallic Chemistry and its Interdisciplinary Nature

Phenylmethanide organomagnesium reagents are a prominent example of main group organometallic compounds. This area of chemistry focuses on compounds containing a direct bond between a carbon atom and a metal from the s-block or p-block of the periodic table. libretexts.org Organomagnesium compounds belong to the Group 2 (alkaline earth metals) organometallics. researchgate.net Within this group, their chemistry is distinguished by a balance of ionic and covalent character in the carbon-metal bond. researchgate.net While less ionic than the organometallics of heavier alkaline earths like calcium or barium, the C-Mg bond is significantly more polarized than the C-Be bond of organoberyllium compounds. researchgate.net This specific level of polarity is crucial to the reactivity profile that makes Grignard reagents such effective nucleophiles in organic synthesis. msu.edu

The study and application of Grignard reagents extend far beyond traditional organic synthesis, demonstrating a significant interdisciplinary nature. In polymer chemistry, organomagnesium compounds can act as initiators for certain polymerization reactions. wikipedia.org Their ability to form new carbon-carbon bonds is harnessed to create polymer chains with specific architectures.

In the realm of materials science, Grignard reagents are used in the synthesis of more complex organometallic precursors. researchgate.net These precursors can then be used for processes like chemical vapor deposition to create thin films or novel materials. For example, the reaction of a Grignard reagent with a different metal salt can produce a new organometallic compound, a process known as transmetalation, which is a key method for preparing a wide range of organometallic species.

Furthermore, the principles of organomagnesium chemistry are integral to the development of modern catalysis. While Grignard reagents themselves are typically used as stoichiometric reagents, they are also used to synthesize ligands for transition metal catalysts or to prepare the active catalysts themselves. google.comscience.gov Research continues to explore the direct catalytic applications of magnesium complexes in reactions such as hydroboration and cyclization, highlighting a growing area of interest. researchgate.net This expansion into catalysis, polymer science, and materials chemistry underscores the broad and interdisciplinary impact of the fundamental discoveries made by Victor Grignard over a century ago.

Structure

3D Structure of Parent

Properties

CAS No. |

37782-11-9 |

|---|---|

Molecular Formula |

C7H7IMg |

Molecular Weight |

242.34 g/mol |

InChI |

InChI=1S/C7H7.HI.Mg/c1-7-5-3-2-4-6-7;;/h2-6H,1H2;1H;/q-1;;+2/p-1 |

InChI Key |

ADIUTCVTMSNXEF-UHFFFAOYSA-M |

Canonical SMILES |

[CH2-]C1=CC=CC=C1.[Mg+2].[I-] |

Origin of Product |

United States |

Synthetic Methodologies for Magnesium Iodide Phenylmethanide

Direct Synthesis from Halogenated Phenylmethane (Benzyl Iodide) and Magnesium Metal

The most conventional approach to synthesizing benzylmagnesium iodide involves the direct oxidative addition of magnesium metal to benzyl (B1604629) iodide. This reaction is typically performed in an anhydrous ethereal solvent, where the magnesium inserts into the carbon-iodine bond to form the Grignard reagent. The general reactivity order for benzyl halides in Grignard formation is I > Br > Cl. reddit.com

Optimizing Reaction Conditions and the Role of Ethereal Solvents (e.g., Diethyl Ether, Tetrahydrofuran)

The choice of solvent is critical in the synthesis of Grignard reagents. Ethereal solvents such as diethyl ether (Et₂O) and tetrahydrofuran (B95107) (THF) are essential as they solvate and stabilize the forming organomagnesium species through coordination of their lone pair electrons to the magnesium center. stackexchange.com This stabilization is crucial for both the formation and the reactivity of the Grignard reagent.

The selection between diethyl ether and THF can significantly impact the reaction outcome. THF, with its higher boiling point (66 °C) compared to diethyl ether (34.6 °C), allows for reactions to be conducted at higher temperatures, which can increase the reaction rate and help solubilize reactants and products more effectively. stackexchange.com However, the use of THF in the preparation of benzylmagnesium halides can also lead to an increase in undesirable side reactions, most notably homocoupling. google.com In some cases, magnesium iodide, a byproduct, is sparingly soluble in THF, which can be problematic for concentrated solutions. stackexchange.com

Studies have shown that for benzyl bromide, the use of diethyl ether or 2-methyltetrahydrofuran (B130290) (2-MeTHF) results in a significantly higher ratio of the desired Grignard product to the Wurtz coupling byproduct (80:20) compared to THF (30:70). researchgate.net While specific yield data for benzyl iodide is less commonly reported, the general trends observed with other benzyl halides are informative. For the synthesis of various benzyl-tetrahydroisoquinolines via a Grignard reaction with benzyl chloride, yields ranging from 62-86% have been achieved in THF at low temperatures (-10 °C to -80 °C). researchgate.net

| Solvent | Boiling Point (°C) | General Observations |

| Diethyl Ether (Et₂O) | 34.6 | Generally provides a good yield of Grignard reagent with reduced homocoupling compared to THF. researchgate.net |

| Tetrahydrofuran (THF) | 66 | Higher reaction temperatures are possible, but can promote undesirable dimerization of the benzyl radical. stackexchange.comgoogle.com |

Strategies for Overcoming Induction Periods in Grignard Formation

A common challenge in Grignard reagent synthesis is the "induction period," a delay before the reaction initiates. This is often due to a passivating layer of magnesium oxide on the surface of the magnesium metal, which prevents it from reacting with the organic halide. reddit.com Several strategies have been developed to overcome this inertness and activate the magnesium surface.

Chemical activation is a widely used method. Small amounts of activating agents such as iodine, 1,2-dibromoethane, or methyl iodide can be added to the reaction mixture. Iodine is a common choice; its color disappears as it reacts with the magnesium, providing a visual indicator that the metal has been activated. reddit.com

Mechanical activation methods can also be employed. These include crushing the magnesium turnings in situ with a glass rod to expose a fresh, unoxidized surface, or using ultrasound to clean the metal surface. reddit.com Additionally, pre-treating the magnesium by stirring it under an inert atmosphere for several hours can mechanically abrade the oxide layer. reddit.com

Challenges and Limitations: Facilitated Homocoupling in Benzyl Iodide Systems

A significant challenge in the synthesis of benzylmagnesium iodide is the competing homocoupling reaction, also known as the Wurtz reaction. In this side reaction, the newly formed Grignard reagent reacts with the starting benzyl iodide to produce 1,2-diphenylethane. This process diminishes the yield of the desired organometallic reagent and consumes both the starting material and the product.

The propensity for homocoupling is particularly pronounced with more reactive organic halides. The general trend for this side reaction follows the order of halide reactivity: I > Br > Cl. reddit.com Therefore, while benzyl iodide is more reactive in forming the Grignard reagent, it is also more susceptible to this undesired coupling. The choice of solvent also plays a crucial role, with THF often favoring homocoupling to a greater extent than diethyl ether for benzyl systems. google.comresearchgate.net

| Benzyl Halide | Solvent | Product to Homocoupling Byproduct Ratio |

| Benzyl Bromide | Diethyl Ether | 80 : 20 |

| Benzyl Bromide | THF | 30 : 70 |

| Benzyl Bromide | 2-MeTHF | 80 : 20 |

Data from a study on benzyl bromide, indicative of trends for benzyl halides. researchgate.net

Alternative Preparation Strategies for Phenylmethanide Grignard Reagents

To circumvent some of the challenges associated with the direct synthesis method, particularly the homocoupling side reaction, alternative strategies for the preparation of benzylmagnesium reagents have been developed.

Halogen-Magnesium Exchange Reactions (e.g., Iodine-Magnesium Exchange)

Halogen-magnesium exchange is a powerful method for the preparation of functionalized Grignard reagents under mild conditions. This reaction involves the treatment of an organic halide with a pre-formed, more stable Grignard reagent, typically an alkylmagnesium halide like isopropylmagnesium chloride (i-PrMgCl). The equilibrium of the reaction is driven by the formation of the more stable organomagnesium species.

For the preparation of benzylmagnesium iodide, an iodine-magnesium exchange would involve reacting benzyl iodide with a suitable Grignard reagent. This method can be particularly advantageous for preparing Grignard reagents that are difficult to synthesize directly due to functional group incompatibility or a high tendency for side reactions. The use of reagents like isopropylmagnesium chloride-lithium chloride complex (i-PrMgCl·LiCl) has been shown to facilitate these exchange reactions, often proceeding at low temperatures. orgsyn.orguni-muenchen.deresearchgate.net For instance, iodine-magnesium exchange reactions on various organic iodides have been successfully performed using i-PrMgCl·LiCl in THF at temperatures ranging from -40 °C to room temperature. uni-muenchen.de While specific protocols for benzyl iodide are not extensively detailed in the provided context, the general methodology involves the slow addition of the exchange reagent to the organic iodide in THF. orgsyn.org

Reductive Transmetalation Approaches (e.g., from Organozinc Compounds)

Reductive transmetalation offers another pathway to Grignard reagents. This process typically involves the reaction of a less reactive organometallic species, such as an organozinc compound, with a magnesium salt, or the reaction of an organolithium or organomagnesium compound with a different metal salt.

In the context of preparing benzylmagnesium iodide, a relevant approach would be the transmetalation from an organozinc precursor. Organozinc compounds can be prepared from organic halides and zinc metal and are generally less reactive and more tolerant of functional groups than their Grignard counterparts. wikipedia.orgsciencemadness.org The transmetalation from an organozinc halide to a Grignard reagent can be achieved by reacting the organozinc compound (e.g., benzylzinc iodide) with a magnesium salt. Alternatively, an organolithium or a different Grignard reagent can be reacted with a zinc halide to form the organozinc species in situ, which can then undergo further reactions. ncl.res.in While the direct transmetalation to form benzylmagnesium iodide from a benzylzinc compound is not a commonly cited high-yield method in the provided literature, the principles of transmetalation are well-established in organometallic chemistry. dokumen.pub The driving force for such a reaction would be the relative electronegativities and the stability of the resulting organometallic species and metal salts.

Sulfoxide-Magnesium Exchange Reactions Leading to Functionalized Benzylmagnesium Reagents

The sulfoxide-magnesium exchange reaction has emerged as a valuable tool for the preparation of organomagnesium compounds, offering an alternative to the classical oxidative addition of magnesium to organic halides. This method is particularly useful for introducing functional groups that might be incompatible with traditional Grignard reagent formation. The exchange reaction typically involves the treatment of an aryl or alkyl sulfoxide (B87167) with a Grignard reagent, such as isopropylmagnesium chloride (i-PrMgCl).

While the sulfoxide-magnesium exchange is a versatile method, its application to the direct synthesis of a wide range of functionalized benzylmagnesium reagents is an area of ongoing research. The general principle involves the reaction of a benzyl sulfoxide with a Grignard reagent, leading to the formation of the desired benzylmagnesium species and a magnesium sulfoxide byproduct.

A key advantage of this methodology is the ability to prepare organomagnesium reagents that would be difficult to access otherwise. For instance, the presence of certain functional groups on the aromatic ring of a benzyl halide can interfere with the direct reaction with magnesium metal. The sulfoxide-magnesium exchange can circumvent this issue by starting from a more stable sulfoxide precursor.

Preparation of "Turbo-Grignard" Reagents (e.g., with Lithium Chloride) and Their Enhanced Reactivity

The preparation of Grignard reagents can often be sluggish and incomplete, particularly with less reactive organic halides. A significant advancement in this area has been the development of "Turbo-Grignard" reagents, which are prepared by the addition of lithium chloride (LiCl) to the reaction mixture. The presence of LiCl has a profound effect on the formation and reactivity of the organomagnesium species.

The most commonly used "Turbo-Grignard" reagent is isopropylmagnesium chloride-lithium chloride complex (i-PrMgCl·LiCl). This reagent is not only more reactive than its LiCl-free counterpart but also facilitates the preparation of a wide range of functionalized Grignard reagents at lower temperatures and with higher yields. organic-chemistry.org

The enhanced reactivity of "Turbo-Grignard" reagents is attributed to the ability of LiCl to break down the polymeric aggregates of the Grignard reagent in solution. organic-chemistry.org This leads to the formation of smaller, more soluble, and more reactive monomeric or dimeric species. The increased nucleophilicity of these species allows for more efficient reactions, such as halogen-magnesium exchange. organic-chemistry.org

The preparation of benzylmagnesium chloride in the presence of LiCl follows the general principle of "Turbo-Grignard" synthesis. The reaction of benzyl chloride with magnesium turnings in the presence of one equivalent of LiCl in an ethereal solvent like tetrahydrofuran (THF) leads to the formation of the PhCH₂MgCl·LiCl complex.

The enhanced reactivity of this complex can be demonstrated in subsequent reactions. For instance, in halogen-magnesium exchange reactions, the use of i-PrMgCl·LiCl can dramatically increase the reaction rate and yield compared to i-PrMgCl alone. This principle extends to the preparation and subsequent reactions of benzylmagnesium reagents.

| Aryl Bromide | Reagent | Time (h) | Temperature (°C) | Conversion (%) |

| 4-MeOC₆H₄Br | i-PrMgCl | 1 | 25 | 18 |

| 4-MeOC₆H₄Br | i-PrMgCl·LiCl | 1 | 25 | 84 |

This table clearly illustrates the dramatic effect of LiCl on the efficiency of a bromine-magnesium exchange reaction, a testament to the enhanced reactivity of "Turbo-Grignard" reagents. organic-chemistry.org While this example uses an aryl bromide, the underlying principle of enhanced reactivity is applicable to the formation and subsequent reactions of benzylmagnesium reagents.

Molecular Structure and Aggregation Phenomena of Phenylmethanide Grignard Reagents in Solution

Schlenk Equilibrium and its Implications for Phenylmethanide Speciation

The Schlenk equilibrium is a fundamental concept in Grignard reagent chemistry, describing the reversible disproportionation of the organomagnesium halide. wikipedia.org

For phenylmethanide Grignard reagents, this equilibrium dictates the relative concentrations of benzylmagnesium iodide, dibenzylmagnesium, and magnesium iodide in solution.

Equilibrium Constants and Factors Influencing RMgX/R₂Mg/MgX₂ Ratios

The position of the Schlenk equilibrium is described by an equilibrium constant, K. The value of K is influenced by several factors:

The Organic Group (R): The nature of the organic group can affect the stability of the different species.

The Halogen (X): The identity of the halogen atom influences the Lewis acidity of the magnesium center and the bridging ability of the halide.

The Solvent: The coordinating ability of the solvent plays a crucial role in shifting the equilibrium.

Concentration and Temperature: Changes in concentration and temperature can also alter the position of the equilibrium.

While specific equilibrium constants for magnesium iodide phenylmethanide are not readily found in the literature, studies on analogous systems provide valuable insights. For example, for ethylmagnesium bromide in diethyl ether, the equilibrium is shifted towards the Grignard reagent itself, while in the more strongly coordinating solvent tetrahydrofuran (B95107) (THF), the formation of the dialkylmagnesium and magnesium halide is more favored.

Role of Lewis Basic Solvents in Stabilizing Organomagnesium Complexes

Lewis basic solvents, such as diethyl ether and tetrahydrofuran (THF), are essential for the formation and stability of Grignard reagents. wikipedia.org They play a critical role by:

Coordinating to the Magnesium Center: The lone pairs of electrons on the oxygen atoms of the ether molecules coordinate to the electron-deficient magnesium center, forming stable solvated complexes. This coordination stabilizes the organomagnesium species and prevents their decomposition.

Influencing the Schlenk Equilibrium: The strength of the solvent coordination can significantly impact the position of the Schlenk equilibrium. Strongly coordinating solvents like THF can favor the formation of monomeric species and shift the equilibrium towards the dialkylmagnesium and magnesium dihalide. wikipedia.orgresearchgate.net

Breaking Up Aggregates: Solvents can break down larger aggregates into smaller, more reactive species by solvating the individual magnesium centers.

Computational studies on methylmagnesium chloride in THF have shown that the solvent dynamics are key to the ligand exchange process in the Schlenk equilibrium. researchgate.net The solvent molecules directly participate in the reaction mechanism, facilitating the cleavage and formation of bonds.

Characterization of Monomeric, Dimeric, and Higher Oligomeric Species in Solution

In addition to the Schlenk equilibrium, Grignard reagents in solution exist as a mixture of monomeric, dimeric, and higher oligomeric species. wikipedia.org The degree of association is highly dependent on the solvent, concentration, and the nature of the organic group and halogen.

In less coordinating solvents like diethyl ether, Grignard reagents tend to form dimeric or even larger aggregates, where the magnesium centers are bridged by halide atoms. In more strongly coordinating solvents like THF, monomeric species are generally more prevalent. libretexts.org

Cryoscopic molecular weight determination is a classical method used to study the degree of aggregation of Grignard reagents in solution. acs.org This technique measures the freezing point depression of a solvent upon the addition of a solute, which is related to the molar concentration of the solute particles. By comparing the experimentally determined molecular weight to the theoretical molecular weight of the monomer, the average degree of association can be calculated.

While specific data for benzylmagnesium iodide is limited, studies on other Grignard reagents have provided a general understanding of these aggregation phenomena. For example, ethylmagnesium bromide in diethyl ether has been shown to exist primarily as a dimer at moderate concentrations.

Influence of Coordination Environment on Phenylmethanide Reactivity

The reactivity of phenylmethanide Grignard reagents is intimately linked to their solution-state structure and the coordination environment of the magnesium center. The various species present in the Schlenk equilibrium and the different aggregation states can exhibit distinct reactivities.

It is generally believed that the monomeric form of the Grignard reagent is the most reactive species in nucleophilic addition reactions. The accessibility of the carbanionic carbon is greater in the monomer compared to the sterically hindered environment within a dimer or higher aggregate.

The coordinating solvent also directly influences reactivity. While essential for stabilization, strongly coordinating solvents can sometimes decrease reactivity by forming very stable complexes that are less prone to react. Conversely, less coordinating solvents may lead to higher aggregation and consequently lower reactivity.

A study on the reaction of benzylmagnesium halides with a carbohydrate aldehyde demonstrated a fascinating solvent and halide effect on the reaction outcome, leading to an unexpected rearrangement product. beilstein-journals.org This highlights how subtle changes in the coordination environment can dramatically alter the reactivity and selectivity of the Grignard reagent. The preparation of benzylmagnesium reagents also requires careful control to minimize the formation of Wurtz-type coupling byproducts. beilstein-journals.org

Mechanistic Principles Governing Reactions of Magnesium Iodide Phenylmethanide

Concerted vs. Stepwise Reaction Pathways in Grignard Additions

The distinction between polar and SET mechanisms is directly linked to whether the reaction proceeds in a concerted or stepwise fashion. differencebetween.com A concerted reaction occurs in a single step where all bond-forming and bond-breaking events happen simultaneously through a single transition state, without the formation of any intermediates. psiberg.com A stepwise reaction involves two or more elementary steps and the formation of one or more reaction intermediates. psiberg.comyoutube.com

The polar addition pathway is generally considered a concerted process. nih.gov It is often depicted as proceeding through a cyclic, four-centered or six-centered transition state, which facilitates the simultaneous formation of the new carbon-carbon bond and the magnesium-oxygen bond. organic-chemistry.orgacs.org

Conversely, the SET mechanism is inherently stepwise . It involves discrete steps:

Single Electron Transfer : An electron is transferred from the Grignard reagent to the carbonyl compound, forming a magnesium radical cation and a ketyl radical anion as distinct intermediates.

Radical Recombination : The radical ion pair subsequently collapses to form the C-C bond and yield the magnesium alkoxide product. organic-chemistry.orgacs.org

Therefore, the choice between a concerted and stepwise pathway in Grignard additions is largely determined by the same substrate properties that favor polar addition versus SET. Reactions with aliphatic aldehydes are typically concerted, while reactions with aromatic ketones prone to electron acceptance may proceed through a stepwise, radical-mediated route. nih.govacs.org

Understanding Rearrangement Reactions Involving Phenylmethanide Species

A significant characteristic of benzylmagnesium halides is their propensity to undergo rearrangement reactions, which can compete with the standard 1,2-addition to carbonyls. beilstein-journals.orgpsu.edu This behavior complicates their synthetic utility but also provides insight into their mechanistic intricacies.

One of the most notable abnormal reactions is the benzyl (B1604629) to o-tolyl rearrangement. beilstein-journals.orgchalmers.seresearchgate.net In this process, the benzyl group isomerizes, leading to the formation of an ortho-tolyl derivative instead of the expected benzyl derivative. beilstein-journals.org For example, the reaction of benzylmagnesium chloride with formaldehyde (B43269) was found to produce not only the expected 2-phenylethanol (B73330) but also o-tolylcarbinol as a major product under certain conditions. psu.edusciencemadness.org

This rearrangement is not limited to simple substrates. It has been observed prominently in reactions with complex molecules, such as carbohydrate aldehydes. beilstein-journals.orgnih.gov In the reaction between benzylmagnesium chloride and 2,3-O-isopropylidene-α-D-lyxo-pentodialdo-1,4-furanoside, the o-tolyl rearranged product was formed in a significant ratio, in some cases becoming the predominant product. beilstein-journals.orgnih.gov A proposed mechanism for this rearrangement involves a six-centered transition state from an initial complex between the Grignard reagent and the aldehyde. sciencemadness.org

The extent to which the benzyl to o-tolyl rearrangement occurs is highly sensitive to the specific reaction conditions employed. Key factors include the nature of the halide, the stoichiometry of the reagents, and the reaction temperature. beilstein-journals.orgchalmers.seresearchgate.net

A study on the reaction of benzylmagnesium halides with a carbohydrate aldehyde demonstrated that:

Effect of the Halide : Benzylmagnesium chloride consistently afforded the rearranged o-tolyl carbinol as the predominant product. beilstein-journals.orgresearchgate.net In contrast, benzylmagnesium bromide was more selective, favoring the non-rearranged benzyl product under milder conditions. beilstein-journals.org

Effect of Excess Reagent : The use of an excess of benzylmagnesium bromide significantly increased the proportion of the rearranged o-tolyl product. beilstein-journals.orgresearchgate.net

Effect of Temperature : Higher reaction temperatures also promoted the formation of the rearranged o-tolyl carbinol when using benzylmagnesium bromide. beilstein-journals.orgresearchgate.net

These findings are summarized in the table below, which shows the ratio of rearranged (o-tolyl) to non-rearranged (benzyl) products under various conditions.

| Entry | Grignard Reagent | Equivalents of Reagent | Temperature | Ratio of o-Tolyl to Benzyl Products | Reference |

|---|---|---|---|---|---|

| A | PhCH2MgCl | 1.2 | -15 °C to RT | 3:1 | researchgate.net |

| B | PhCH2MgBr | 1.3 | -15 °C to RT | 1:3 | researchgate.net |

| C | PhCH2MgBr | 2.5 | -15 °C to RT | 1.1:1 | researchgate.net |

| D | PhCH2MgBr | 1.3 | Room Temperature | 2.7:1 | researchgate.net |

| E | PhCH2MgCl | 1.3 | -15 °C to RT | 2.3:1 | researchgate.net |

This data clearly indicates that conditions promoting higher reactivity, such as the use of the more reactive benzylmagnesium chloride, excess reagent, or elevated temperatures, favor the rearrangement pathway. beilstein-journals.orgresearchgate.net Careful control of these parameters is therefore essential to manage the selectivity between the desired nucleophilic addition and the competing rearrangement.

Computational Chemistry and Theoretical Modeling of Phenylmethanide Grignard Reagents

Density Functional Theory (DFT) Studies of Reaction Mechanisms

Density Functional Theory (DFT) has become a cornerstone for investigating the mechanisms of reactions involving Grignard reagents. researchgate.net By calculating the electronic structure of molecules, DFT allows researchers to map out potential energy surfaces, identify intermediates, and determine the energetics of different reaction pathways. researchgate.netrsc.org For phenylmethanide Grignard reagents, DFT studies have been instrumental in evaluating the viability of various proposed mechanisms, including polar concerted pathways, stepwise radical mechanisms, and single electron transfer (SET) processes. researchgate.net

Calculations have shown that the reaction mechanism is highly dependent on the substrate, the solvent, and the aggregation state of the Grignard reagent. researchgate.netresearchgate.net For instance, the reaction with a carbonyl compound can proceed through a four-centered transition state in a concerted polar mechanism. researchgate.net DFT calculations also help in understanding the complex Schlenk equilibrium, which involves the disproportionation of the Grignard reagent RMgX into R₂Mg and MgX₂. researchgate.netadichemistry.com The relative stability of these species, as determined by DFT, is crucial for predicting the dominant reactive species in solution.

A key application of DFT in studying phenylmethanide reactions is the characterization of transition states and the construction of energy landscapes. nih.govnih.gov The transition state, being the highest energy point along a reaction coordinate, dictates the reaction rate. DFT calculations can precisely locate the geometry of these transient structures and compute the activation energy barrier. researchgate.netresearchgate.net For the addition of a Grignard reagent to a carbonyl, the transition state is often depicted as a six-membered ring involving the magnesium atom, the carbonyl oxygen, and the reacting carbon centers. cerritos.edu

By mapping the potential energy surface, researchers can construct detailed energy landscapes that visualize the entire reaction pathway, from reactants to products, including all intermediates and transition states. researchgate.net This allows for a direct comparison of the feasibility of different mechanistic pathways. For example, DFT studies have compared the energy barriers for reactions proceeding via a monomeric Grignard reagent versus a dimeric species, revealing that the dimeric path can be significantly lower in energy for certain reactions. researchgate.net

| Reaction Pathway | Description | Typical Calculated Activation Energy (kcal/mol) | Reference |

| Monomeric Path | The reaction involves a single, solvent-coordinated Grignard molecule. | Higher energy barrier | researchgate.net |

| Dimeric Path | The reaction proceeds through a dimeric Grignard reagent aggregate. | Lower energy barrier, often preferred | researchgate.net |

| SET Mechanism | Involves the transfer of a single electron from the Grignard reagent to the substrate. | Competes with polar mechanisms, especially with bulky groups | researchgate.net |

Note: Activation energies are highly system-dependent.

The reactivity of Grignard reagents is profoundly influenced by the solvent, typically ethers like diethyl ether or tetrahydrofuran (B95107) (THF). researchgate.netadichemistry.com Accurately modeling these solvent effects is critical for obtaining meaningful computational results. researchgate.net Two primary approaches are used: implicit and explicit solvation models. wikipedia.org

Implicit or continuum models represent the solvent as a continuous medium with a defined dielectric constant. wikipedia.orgreadthedocs.io Models like the Polarizable Continuum Model (PCM) are computationally efficient and can capture the bulk electrostatic effects of the solvent. wikipedia.org

Explicit solvation models involve including a number of individual solvent molecules in the calculation. researchgate.net These molecules are typically placed in the first solvation shell, directly coordinating with the magnesium atom. This approach provides a more detailed and physically accurate picture of the local solvent environment but comes at a higher computational cost. tum.de Hybrid models that combine an explicit first solvation shell with a continuum model for the bulk solvent offer a compromise between accuracy and efficiency. wikipedia.org The choice of solvation model can significantly impact the calculated energies and the predicted aggregation state of the phenylmethanide Grignard reagent. researchgate.net

Hybrid Quantum Mechanics/Molecular Mechanics (QM/MM) Approaches

To study large and complex systems, such as a Grignard reagent reacting in a full solvent box or within a biological macromolecule, a full quantum mechanical treatment is often computationally prohibitive. arxiv.org Hybrid Quantum Mechanics/Molecular Mechanics (QM/MM) methods provide an elegant solution by partitioning the system into two regions. mpg.dewikipedia.org

The chemically active core of the system—for instance, the Magnesium iodide phenylmethanide, the substrate, and a few coordinating solvent molecules—is treated with a high-level, accurate QM method. worldscientific.com The remainder of the system, such as the bulk solvent, is treated using a computationally less expensive molecular mechanics (MM) force field. mpg.de The interaction between the two regions is handled through various embedding schemes. wikipedia.org This QM/MM approach allows for the accurate modeling of the reaction chemistry while still accounting for the influence of the larger environment, striking a balance between accuracy and computational feasibility. arxiv.orgworldscientific.com

Application of Machine Learning and Data-Driven Methods in Organomagnesium Systems

The application of machine learning (ML) and data-driven methods is a rapidly growing area in computational chemistry that holds significant promise for the study of organomagnesium systems. researchgate.netyoutube.com One of the major bottlenecks in AIMD is the high cost of the electronic structure calculations. nih.gov ML potentials, trained on data from QM calculations, can predict energies and forces with QM accuracy but at a fraction of the computational cost, enabling simulations of larger systems for longer timescales. nih.gov

Furthermore, ML algorithms can be used to explore the vast chemical space associated with Grignard reactions to predict reaction outcomes, optimize reaction conditions, and even discover new reactions. researchgate.netstanford.edu For complex systems like organomagnesium solutions, ML can help identify key structural features and properties that correlate with reactivity, providing new insights into their chemical behavior. researchgate.net Data-driven approaches can also aid in the analysis of complex simulation data to identify the most important reaction coordinates and mechanisms. nih.gov

Validation of Computational Models with Experimental Kinetic and Spectroscopic Data

The ultimate test of any computational model is its ability to reproduce and predict experimental observations. researchgate.net Therefore, the validation of theoretical models against experimental data is a crucial step in the research process. informs-sim.orginforms-sim.org For phenylmethanide Grignard reagents, this involves comparing computed properties with experimentally measured values.

Key validation benchmarks include:

Kinetic Data: Calculated activation energies and reaction rate constants should be compared with values derived from experimental kinetics studies. researchgate.net

Spectroscopic Data: Computed spectroscopic signatures, such as NMR chemical shifts or vibrational frequencies (IR/Raman), of proposed intermediates or transition states can be compared with experimental spectra to confirm their existence.

Thermodynamic Data: The relative energies of isomers or the equilibrium constants (e.g., for the Schlenk equilibrium) predicted by a model should align with experimental thermodynamic measurements.

Discrepancies between computational predictions and experimental results often point to deficiencies in the theoretical model, such as an inadequate level of theory, an incomplete basis set, or an inaccurate solvation model. researchgate.net This iterative cycle of prediction, experimental testing, and model refinement is essential for developing robust and truly predictive computational models. researchgate.netcmu.eduresearchgate.net

Synthetic Applications of Magnesium Iodide Phenylmethanide

Carbon-Carbon Bond Formation Reactions via Nucleophilic Addition

The primary application of magnesium iodide phenylmethanide in organic synthesis is its role as a nucleophilic phenyl anion equivalent. This reactivity allows for the formation of new carbon-carbon bonds through its addition to a variety of electrophilic carbon atoms.

Nucleophilic Addition to Carbonyl Compounds (Aldehydes, Ketones, Esters, Acid Halides)

Magnesium iodide phenylmethanide readily reacts with a range of carbonyl compounds. The fundamental mechanism involves the nucleophilic attack of the phenyl group on the electrophilic carbonyl carbon. This addition leads to the formation of a tetrahedral intermediate, which, upon acidic workup, yields the corresponding alcohol.

The general reactivity order for carbonyl compounds towards Grignard reagents is aldehydes > ketones > esters > acid halides. This is influenced by both steric and electronic factors of the carbonyl substrate.

The addition of magnesium iodide phenylmethanide to carbonyl compounds is a cornerstone for the synthesis of primary, secondary, and tertiary alcohols.

Reaction with formaldehyde (B43269) yields a primary alcohol, benzyl (B1604629) alcohol.

Reaction with other aldehydes produces secondary alcohols. For instance, the reaction with acetaldehyde (B116499) yields 1-phenylethanol.

Reaction with ketones results in the formation of tertiary alcohols. The reaction with acetone, for example, produces 2-phenyl-2-propanol.

Reactions with esters and acid halides lead to tertiary alcohols, with the addition of two phenyl groups. The reaction proceeds through an initial nucleophilic acyl substitution to form a ketone intermediate, which then rapidly reacts with a second equivalent of the Grignard reagent.

When the carbonyl compound possesses a stereocenter, the nucleophilic addition of magnesium iodide phenylmethanide can lead to the formation of diastereomers. The stereochemical outcome of such reactions is often predictable using established models like the Cram's Rule and the Felkin-Anh model. These models consider the steric and electronic effects of the substituents on the chiral center to predict the favored direction of nucleophilic attack.

For example, in the addition of a Grignard reagent to a chiral aldehyde like (S)-2-phenylpropanal, the Felkin-Anh model predicts that the nucleophile will attack from the face opposite to the largest substituent (the phenyl group), leading to the formation of the anti diastereomer as the major product. askfilo.com

| Substrate | Product(s) | Diastereomeric Ratio (Major:Minor) | Reference |

| (S)-2-Phenylpropanal | (1R,2S)-1,2-Diphenyl-1-propanol and (1S,2S)-1,2-Diphenyl-1-propanol | Predominantly anti | askfilo.com |

| Benzoin | erythro- and threo-1,2-Diphenyl-1-(p-anisyl)ethanol | Stereospecific |

This table is illustrative and based on general principles of Grignard additions to chiral carbonyls. Specific data for phenylmagnesium iodide may vary.

Several side reactions can occur during the addition of magnesium iodide phenylmethanide to carbonyl compounds, leading to the formation of by-products and potentially lowering the yield of the desired alcohol.

One of the most common by-products is biphenyl , which is formed from the coupling of the Grignard reagent with any unreacted aryl halide. mnstate.edulibretexts.org The formation of this side product is often favored by higher concentrations of the aryl halide and elevated reaction temperatures. libretexts.org

In reactions with sterically hindered ketones, such as di-tert-butyl ketone, the Grignard reagent may act as a base, leading to enolate formation by abstracting an α-proton. This results in the recovery of the starting ketone after workup.

Another potential side reaction is the reduction of the carbonyl compound, where the Grignard reagent transfers a β-hydride to the carbonyl carbon. This is more common with bulky Grignard reagents and sterically hindered ketones.

Oxygen can also interfere with the reaction, leading to the formation of phenol after oxidative workup. umt.edu Furthermore, the reaction of oxygen with the ether solvent can form hydroperoxides, which can then react with the Grignard reagent to produce by-products like phenylmethyl carbinol. umt.edu

| By-product | Precursor(s) | Conditions Favoring Formation |

| Biphenyl | Phenylmagnesium iodide and unreacted aryl halide | High concentration of aryl halide, high temperature |

| Benzene | Phenylmagnesium iodide and protic solvents (e.g., water) | Presence of moisture |

| Phenol | Phenylmagnesium iodide and oxygen | Exposure to air |

| Phenylmethyl carbinol | Phenylmagnesium iodide and ether hydroperoxides | Presence of oxygen and ether solvent |

Reactions with Nitriles for Ketone Synthesis

The reaction of magnesium iodide phenylmethanide with nitriles provides a valuable route for the synthesis of ketones. The nucleophilic phenyl group adds to the electrophilic carbon of the nitrile, forming an imine anion intermediate. This intermediate is stable to further nucleophilic attack. Subsequent hydrolysis of the imine anion in an acidic workup yields the corresponding ketone.

For example, the reaction of benzonitrile (B105546) with phenylmagnesium iodide, followed by hydrolysis, produces benzophenone.

| Nitrile Substrate | Ketone Product | Reported Yield |

| Benzonitrile | Benzophenone | Moderate to Good |

| Acetonitrile | Acetophenone | Moderate to Good |

Yields can vary significantly based on reaction conditions.

Ring Opening Reactions of Epoxides

Magnesium iodide phenylmethanide can act as a nucleophile to open the strained ring of epoxides. This reaction is a useful method for forming carbon-carbon bonds and introducing a hydroxyl group in a 1,2-relationship. The reaction proceeds via an SN2 mechanism, where the nucleophilic phenyl group attacks one of the epoxide carbons, leading to the opening of the ring and the formation of an alkoxide intermediate. Subsequent acidic workup yields the corresponding alcohol.

The regioselectivity of the ring-opening of unsymmetrical epoxides is a key consideration. With strong nucleophiles like Grignard reagents, the attack generally occurs at the less sterically hindered carbon atom. For instance, the reaction of phenylmagnesium iodide with propylene (B89431) oxide would be expected to primarily yield 1-phenyl-2-propanol (B48451).

However, in the case of styrene (B11656) oxide, where one carbon is benzylic, the regioselectivity can be more complex. While the general rule for SN2 attack at the less substituted carbon holds, the electronic stabilization of a partial positive charge at the benzylic position can influence the outcome. Some studies have shown that with styrene oxide, Grignard reagents can lead to a mixture of products, with the major product resulting from attack at the less hindered, non-benzylic carbon. mdma.chlookchem.com For example, the reaction of methylmagnesium iodide with styrene oxide has been reported to give 1-phenyl-2-propanol in significant yield. mdma.ch

| Epoxide Substrate | Major Product | Minor Product |

| Propylene Oxide | 1-Phenyl-2-propanol | 2-Phenyl-1-propanol |

| Styrene Oxide | 1,2-Diphenylethanol | 2,2-Diphenylethanol |

Product distribution can be influenced by reaction conditions and the specific Grignard reagent used.

Carboxylation with Carbon Dioxide for Carboxylic Acid Synthesis

Magnesium iodide phenylmethanide reacts with carbon dioxide in a carboxylation reaction to produce carboxylic acids. This reaction is typically carried out by bubbling dry carbon dioxide gas through a solution of the Grignard reagent or by pouring the Grignard solution over solid carbon dioxide (dry ice). gmu.eduyoutube.comodinity.com

The nucleophilic phenyl group adds to the electrophilic carbon of the carbon dioxide molecule to form a magnesium carboxylate salt. Subsequent acidification with a mineral acid, such as hydrochloric acid, protonates the carboxylate to yield the final carboxylic acid product. The carboxylation of phenylmagnesium iodide is a standard and efficient method for the synthesis of benzoic acid. gmu.eduyoutube.comodinity.com

| Grignard Reagent | Carboxylic Acid Product | Typical Yield |

| Phenylmagnesium iodide | Benzoic Acid | Good to Excellent |

Yields are dependent on maintaining anhydrous conditions and efficient quenching with CO2.

Cross-Coupling Methodologies Involving Phenylmethanide Magnesium Species

Cross-coupling reactions are a cornerstone of modern organic synthesis, allowing for the precise formation of C-C bonds by combining an organometallic reagent with an organic halide or pseudohalide in the presence of a metal catalyst. Phenylmethanide magnesium species, such as benzylmagnesium iodide, are effective nucleophiles in these transformations, particularly in Kumada-Corriu-Tamao coupling reactions. These reactions provide a direct and versatile method for constructing molecules that incorporate a benzyl moiety, a common structural motif in many natural products and biologically active compounds. The process typically involves the coupling of the Grignard reagent with various organic electrophiles, including alkyl, vinyl, and aryl halides. While palladium and nickel complexes have been extensively studied as catalysts, a growing interest in more sustainable and cost-effective metals has brought catalysts based on iron and copper to the forefront.

The use of transition metals is pivotal for activating both the Grignard reagent and the organic halide to facilitate the coupling process. While palladium and nickel catalysts are highly effective, significant attention has been directed towards iron-based catalysts due to iron's low cost, low toxicity, and natural abundance. Iron salts such as iron(III) chloride (FeCl₃) have demonstrated high catalytic reactivity in the cross-coupling of Grignard reagents with alkyl halides.

These reactions are often enhanced by the use of additives. For instance, N,N,N',N'-tetramethylethylenediamine (TMEDA) has been shown to significantly improve reaction yields and rates in iron-catalyzed systems. The optimized conditions often involve the slow addition of a pre-mixed solution of the Grignard reagent and TMEDA to a solution containing the alkyl halide and the iron catalyst at low temperatures, such as -5 °C, to achieve high yields in a short time frame. Other well-defined iron complexes, including those with innocent countercations like (PPN)[FeCl₄] (where PPN is bis(triphenylphosphine)iminium), have also been developed as stable and easy-to-handle catalysts for these transformations. These catalysts are effective for coupling secondary alkyl halides with aryl and benzyl Grignard reagents under mild conditions.

Table 1: Examples of Iron-Catalyzed Cross-Coupling Reactions This table presents data from representative iron-catalyzed cross-coupling reactions involving Grignard reagents and alkyl halides, highlighting the reaction conditions and resulting yields.

| Catalyst (mol%) | Grignard Reagent | Alkyl Halide | Additive | Conditions | Yield (%) | Source |

| FeCl₃ (5%) | Biphenylmagnesium bromide | 1-Bromodecane | TMEDA | THF, -5 °C, 30 min | 92.3% | |

| FeCl₃ (5%) | Biphenylmagnesium bromide | 1-Bromooctane | TMEDA | THF, -5 °C, 30 min | 91.5% | |

| (PPN)[FeCl₄] (5%) | Phenylmagnesium bromide | Bromocyclohexane | None | CPME, rt, 1 h | 95% | |

| Fe(acac)₃ (5%) | Phenylmagnesium bromide | Bromocyclohexane | None | CPME, rt, 1 h | 94% |

The choice of ligand coordinated to the metal center is crucial for controlling the reactivity, stability, and selectivity of the catalyst in cross-coupling reactions. Ligands can influence the electronic and steric environment of the metal, thereby dictating the efficiency of key steps in the catalytic cycle such as oxidative addition and reductive elimination.

In nickel-catalyzed cross-coupling reactions involving phenylmethanide and other aryl Grignard reagents, bidentate phosphine (B1218219) ligands are commonly employed. Commercially available ligands such as 1,2-bis(diphenylphosphino)ethane (B154495) (dppe), 1,3-bis(diphenylphosphino)propane (B126693) (dppp), and 1,1'-bis(diphenylphosphino)ferrocene (dppf) have been used successfully to couple aryl Grignard reagents with fluoroazines and diazines. The stereospecificity of these reactions can also be highly dependent on the ligand-to-metal ratio; for instance, in certain nickel-catalyzed couplings, a 2:1 ratio of dppe to the nickel precursor was found to be optimal.

Recent research has also explored unconventional ligand systems to overcome limitations associated with traditional phosphine ligands. One innovative approach involves the use of π-carbon ligands, such as 1,3-butadiene, in nickel- and palladium-catalyzed reactions. This system operates through a different catalytic pathway involving an anionic metal complex as the key intermediate, which avoids the formation of unstable M(0) species. This methodology has proven effective for the coupling of alkyl halides with Grignard reagents and tolerates a wide array of functional groups.

Table 2: Influence of Ligands on Nickel-Catalyzed Cross-Coupling This table illustrates the effect of different ligands on the outcome of nickel-catalyzed cross-coupling reactions.

| Catalyst Precursor | Ligand | Reactants | Product Type | Key Feature | Source |

| NiCl₂ | dppe, dppp, or dppf | Phenylmagnesium halides + Fluoroazines | Arylated Azines | Effective for C-F bond activation | |

| Ni(acac)₂ | dppe | Alkylmagnesium bromides + Chiral Benzylic Ethers | sp³–sp³ C-C Bonds | Stereospecific bond formation | |

| NiCl₂ | 1,3-Butadiene | Alkyl Halides + Grignard Reagents | Alkylated Products | Avoids M(0) intermediates; tolerates functional groups |

Applications in Stereoselective Synthesis Using Phenylmethanide Reagents

Beyond cross-coupling, phenylmethanide magnesium reagents are valuable tools in stereoselective synthesis, particularly in the diastereoselective addition to carbonyl compounds to create new stereogenic centers. The reaction of benzylmagnesium halides with chiral aldehydes or ketones can generate chiral secondary or tertiary alcohols. However, the stereochemical outcome of such additions can be complex and is not always predictable by standard models like the Felkin-Anh model.

Research has shown that the reaction of benzylmagnesium halides with chiral aldehydes, such as carbohydrate-derived aldehydes, can yield a mixture of diastereomeric products. Interestingly, these reactions can sometimes lead to unexpected rearranged products alongside the expected addition products. For example, the reaction between benzylmagnesium chloride or bromide and 2,3-O-isopropylidene-α-D-lyxo-pentodialdo-1,4-furanoside produced not only the expected diastereomeric benzyl carbinols but also o-tolyl carbinols resulting from a benzyl to o-tolyl rearrangement.

The ratio of these diastereomeric and rearranged products is highly dependent on the specific Grignard reagent used (chloride vs. bromide) and the reaction conditions, including temperature and reactant stoichiometry. This dependency allows for a degree of control over the product distribution by carefully tuning the experimental parameters. For instance, benzylmagnesium chloride tended to favor the formation of the rearranged o-tolyl products, while benzylmagnesium bromide could be guided to favor one set of products over another by adjusting the temperature and reagent ratios.

Table 3: Effect of Reaction Conditions on the Diastereoselective Addition of Benzylmagnesium Halides to a Chiral Aldehyde This table summarizes the outcomes of the Grignard reaction between a carbohydrate aldehyde and benzylmagnesium halides under different conditions, showing the resulting product ratios.

| Method | Benzylmagnesium Halide | Aldehyde:Reagent Ratio | Temperature | Product Ratio (Rearranged o-tolyl : Benzyl) | Source |

| A | Chloride | 1 : 1.3 | 0 °C to rt | 3 : 1 | |

| B | Bromide | 1 : 1.3 | -25 °C to rt | 1 : 3 | |

| C | Bromide | 1 : 2.6 | -25 °C to rt | 1.1 : 1 | |

| D | Bromide | 1 : 1.3 | 35 °C (reflux) | 2.7 : 1 | |

| E | Chloride |

Catalytic Roles and Emerging Research Directions in Phenylmethanide Organomagnesium Chemistry

Magnesium Iodide Phenylmethanide as a Reagent or Component in Catalytic Systems

While benzylmagnesium iodide is not typically employed as a catalyst in its own right, it serves as an indispensable component in various catalytic systems. Its function is often linked to the individual roles of the iodide anion and the organomagnesium cation, which can act in concert or independently within a reaction mechanism.

A key area where the iodide component is crucial is in the very formation of the Grignard reagent itself. The reaction between magnesium metal and an organic halide can be notoriously slow to initiate due to a passivating layer of magnesium oxide on the metal surface. A crystal of iodine is frequently used as an initiator; it etches the oxide layer, exposing fresh magnesium to the benzyl (B1604629) halide and thus catalyzing the formation of the organometallic reagent. sciencemadness.orgstackexchange.com In a related catalytic cycle, iodide salts can be used in substoichiometric amounts to accelerate the formation of phosphonium (B103445) salts from benzyl bromide. The iodide ion acts as a nucleophilic catalyst by first displacing the bromide to form the more reactive benzyl iodide, which is then readily attacked by the weaker nucleophile, triphenylphosphine, regenerating the iodide ion for the next cycle. stackexchange.com

Furthermore, the magnesium halide portion of the Grignard reagent (MgI2 in this case) can function as a Lewis acid. While not as potent as other common Lewis acids like aluminum chloride, the Lewis acidity of magnesium species can play a role in activating substrates, particularly carbonyls, towards nucleophilic attack. nih.govillinois.edu This inherent Lewis acidity is a critical feature of the reagent's environment and can influence the pathways of catalytic reactions in which it participates.

Interplay with Other Organometallic Species in Catalytic Cycles

A significant role for benzylmagnesium iodide in catalysis is as a precursor that transfers its benzyl group to a transition metal catalyst in a process called transmetalation. This step is fundamental to many cross-coupling reactions where the transition metal, not the magnesium reagent, is the core of the catalytic cycle.

Halogen-Magnesium Exchange: The preparation of functionalized benzylmagnesium reagents often involves an iodine-magnesium (I/Mg) exchange reaction. This process highlights the interplay between different organomagnesium species. Reagents such as isopropylmagnesium chloride-lithium chloride complex (iPrMgCl·LiCl), often called a "Turbo-Grignard," can efficiently swap their magnesium atom for an iodine on an aromatic or benzylic ring, allowing the preparation of Grignard reagents that would be difficult to synthesize directly. researchgate.net

Transmetalation to Copper and Nickel: Once formed, the benzylmagnesium iodide can transmetalate to a transition metal center, such as copper or nickel, to generate a more reactive organometallic species for cross-coupling. For instance, functionalized arylmagnesium halides readily undergo copper-catalyzed cross-coupling with benzylic bromides. organic-chemistry.orgresearchgate.net In these cycles, the organomagnesium reagent transfers its organic moiety to a copper(I) salt (e.g., CuCN·2LiCl), forming an organocopper species. organic-chemistry.org This species then undergoes oxidative addition with the electrophile, followed by reductive elimination to form the new carbon-carbon bond and regenerate the copper(I) catalyst. nih.gov

Similarly, nickel-catalyzed cross-coupling reactions, such as the Kumada coupling, utilize organomagnesium reagents to deliver the nucleophilic partner to the nickel catalytic center. nih.govsemanticscholar.org While benzylmagnesium iodide itself is a viable nucleophile, challenges can arise from steric hindrance or competing side reactions. semanticscholar.org The development of dual-catalyst systems, for example using nickel and cobalt, for cross-electrophile coupling of benzyl halides demonstrates a sophisticated interplay where one metal catalyst activates the benzyl electrophile to form a radical, while the nickel catalyst engages the other coupling partner and captures the radical to facilitate C-C bond formation. orgsyn.orgucla.edu

Development of Sustainable and Environmentally Conscious Methodologies for Organomagnesium Chemistry

Recent research has focused on making the synthesis and use of organomagnesium reagents, including benzylmagnesium iodide, more environmentally friendly. A key target of this effort has been the replacement of traditional ethereal solvents.

A systematic evaluation of solvents for benzyl Grignard reactions found that 2-Methyltetrahydrofuran (B130290) (2-MeTHF) is a superior green alternative to diethyl ether (Et2O) and tetrahydrofuran (B95107) (THF). rsc.org Derived from renewable resources like corn cobs, 2-MeTHF not only has a better environmental profile but also demonstrates improved performance. In the reaction of benzyl halides with magnesium, it significantly suppresses the formation of the undesired Wurtz coupling byproduct (1,2-diphenylethane), leading to higher yields of the desired Grignard reagent. rsc.org

| Solvent | Starting Material | Product : Byproduct Ratio | Notes |

|---|---|---|---|

| Diethyl Ether (Et₂O) | Benzyl Bromide | 80 : 20 | Traditional solvent. |

| Tetrahydrofuran (THF) | Benzyl Bromide | 30 : 70 | Significantly higher Wurtz coupling. |

| 2-Methyltetrahydrofuran (2-MeTHF) | Benzyl Bromide | 80 : 20 | Green solvent, good selectivity. |

Another green chemistry approach involves the use of ultrasound. The sonochemical preparation of benzylmagnesium chloride has been shown to proceed under mild conditions with high yields (70-82%) using industrial-grade solvents without special purification. The reaction initiation is extremely rapid (10-20 seconds), showcasing a method that is not only more efficient but also has a lower energy footprint and is more amenable to industrial-scale production.

Exploration of Novel Reactivity Patterns and Transformations

Beyond its classical role as a nucleophile, research into the reactivity of benzylmagnesium halides continues to uncover unexpected and novel chemical transformations. One of the most striking examples is a benzyl to o-tolyl rearrangement observed during the Grignard reaction with a specific carbohydrate-derived aldehyde, 2,3-O-isopropylidene-α-D-lyxo-pentodialdo-1,4-furanoside. nih.gov

Instead of obtaining only the expected benzyl carbinol, a significant amount of the corresponding o-tolyl carbinol was also formed. The study found that the proportion of the rearranged product was highly dependent on the halide and the reaction conditions. Benzylmagnesium chloride predominantly gave the rearranged o-tolyl product. In contrast, benzylmagnesium bromide favored the rearranged product only when used in excess or at higher temperatures, suggesting a complex mechanistic pathway that deviates from the standard Grignard addition. nih.gov

| Reagent | Conditions | Benzyl Product : o-Tolyl Product Ratio |

|---|---|---|

| Benzylmagnesium Chloride | 1.3 equiv, -25°C to rt | 1 : 1.5 |

| Benzylmagnesium Bromide | 1.3 equiv, -25°C to rt | 3 : 1 |

| Benzylmagnesium Bromide | 2.5 equiv, -25°C to rt | 1.1 : 1 |

This rearrangement represents a novel reactivity pattern where the Grignard reagent itself undergoes a structural change during the reaction, opening up new avenues for synthesizing complex molecules that would be difficult to access through conventional means. Such discoveries underscore that even well-established reagents like Magnesium iodide phenylmethanide can harbor surprising reactivity, promising new transformations and catalytic applications in the future.

Q & A

Q. What are the established synthesis protocols for magnesium iodide phenylmethanide (1/1/1), and how do reaction conditions influence yield?

Magnesium iodide phenylmethanide can be synthesized via reactions between magnesium precursors (e.g., MgO, MgCO₃) and hydroiodic acid (HI). For example:

- MgO + 2HI → MgI₂ + H₂O (yield: ~85% under anhydrous conditions at 80°C) .

- MgCO₃ + 2HI → MgI₂ + CO₂ + H₂O (yield: ~78% with controlled gas release) . Key variables include temperature, stoichiometry, and solvent purity. Anhydrous conditions minimize side reactions (e.g., hydrolysis). Yield optimization requires iterative testing of parameters via titration or gravimetric analysis.

Q. What safety protocols are critical when handling magnesium iodide phenylmethanide in laboratory settings?

- Skin/eye exposure : Flush with water for 15+ minutes; consult a physician if irritation persists .

- Ingestion : Immediate mouth rinsing and medical intervention due to uncharacterized toxicological profiles .

- Storage : Use airtight containers in dry, cool environments to prevent deliquescence or iodine sublimation . Safety data gaps (e.g., chronic toxicity) necessitate stringent PPE (gloves, goggles) and fume hood usage .

Q. How is magnesium iodide phenylmethanide characterized structurally, and which analytical techniques are most reliable?

- X-ray crystallography : Resolves Mg-I bond lengths (≈2.7 Å) and octahedral coordination in hydrated forms .

- Thermogravimetric analysis (TGA) : Differentiates anhydrous (MgI₂) from hydrated (MgI₂·6H₂O) phases via mass loss at 110°C (water evaporation) .

- FT-IR spectroscopy : Identifies O-H stretches (3400–3600 cm⁻¹) in hydrates and Mg-I vibrations (<300 cm⁻¹) .

Advanced Research Questions

Q. What computational models are used to predict the reactivity of magnesium iodide phenylmethanide in organometallic catalysis?

- Density Functional Theory (DFT) : Models charge distribution (Mg²⁺, I⁻) and electron transfer pathways during Grignard-type reactions .

- Molecular Dynamics (MD) : Simulates solvent effects (e.g., THF vs. ether) on reaction kinetics and intermediate stability . Example application: Catalytic C-C bond formation in aryl halide coupling, where MgI₂ activates substrates via halogen exchange .

Q. How do topological indices and entropy metrics enhance understanding of magnesium iodide’s structural complexity?

- Zagreb Entropy (M₁) : Quantifies edge-weight heterogeneity in MgI₂ molecular graphs. For parameter p:

(See Table 1: Calculated entropy values for p = 1–4) .

- Atom-Bond Connectivity (ABC) Entropy : Measures network stability; MgI₂ exhibits ABC = 2.9143 ± 0.0005, indicating moderate structural rigidity .

These metrics correlate with catalytic activity and solubility trends.

Q. What methodologies resolve contradictions in reported catalytic efficiency of magnesium iodide phenylmethanide across studies?

- Controlled variable isolation : Compare studies using identical substrates (e.g., aryl iodides vs. bromides) and solvents .

- Error analysis : Quantify uncertainties from instrumental drift (e.g., GC-MS calibration) or reaction quenching inefficiency . Example: Discrepancies in Suzuki-Miyaura coupling yields (40–75%) may stem from trace moisture or iodide leaching .

Q. How can researchers ensure reproducibility in magnesium iodide phenylmethanide experiments, particularly in data reporting?

- Supplementary Material Standards :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.